molecular formula C17H12N2O2 B12677409 Quinoxaline, 2,3-di-2-furanyl-6-methyl- CAS No. 183378-02-1

Quinoxaline, 2,3-di-2-furanyl-6-methyl-

Cat. No.: B12677409
CAS No.: 183378-02-1
M. Wt: 276.29 g/mol
InChI Key: RIIXMSYJNNGZCF-UHFFFAOYSA-N
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Description

2,3-Di-2-furanyl-6-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of 2,3-Di-2-furanyl-6-methylquinoxaline includes two furan rings and a methyl group attached to the quinoxaline core, making it a unique and interesting compound for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-2-furanyl-6-methylquinoxaline typically involves the condensation of appropriate furan derivatives with a quinoxaline precursor. One common method is the reaction of 2,3-dichloroquinoxaline with furfurylamine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 2,3-Di-2-furanyl-6-methylquinoxaline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Di-2-furanyl-6-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Di-2-furanyl-6-methylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di-2-furanyl-6-methylquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, it induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Di-2-furanylquinoxaline: Lacks the methyl group but has similar furan rings.

    6-Methylquinoxaline: Lacks the furan rings but has the methyl group.

Uniqueness: 2,3-Di-2-furanyl-6-methylquinoxaline is unique due to the presence of both furan rings and a methyl group, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various scientific applications .

Properties

CAS No.

183378-02-1

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2,3-bis(furan-2-yl)-6-methylquinoxaline

InChI

InChI=1S/C17H12N2O2/c1-11-6-7-12-13(10-11)19-17(15-5-3-9-21-15)16(18-12)14-4-2-8-20-14/h2-10H,1H3

InChI Key

RIIXMSYJNNGZCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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